molecular formula C6H8O4 B1241981 ascopyrone P CAS No. 68732-99-0

ascopyrone P

Cat. No. B1241981
CAS RN: 68732-99-0
M. Wt: 144.12 g/mol
InChI Key: ZXCYXCIWKAILMP-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ascopyrone P is a 4-pyranone with a 2,3-double bond carrying a hydroxy group at position 3 and a hydroxymethyl group at position 6. It is a deoxyketohexose and an anhydrohexose. It is a conjugate acid of an ascopyrone P(1-).

Scientific Research Applications

Antimicrobial Efficacy

Ascopyrone P (APP), a secondary metabolite formed by fungi, shows antimicrobial efficacy against a broad range of bacteria, including both Gram-positive and Gram-negative types. This efficacy is observed at a level of 2000 mg l−1, but it does not significantly impact yeasts or molds. The potential application of APP is in food preservation, particularly for controlling bacterial growth in raw and cooked foods. Effective dosage levels for food preservation range between 500–4000 mg kg−1, depending on the type of food. The efficacy, organoleptic properties, and safety aspects of APP in food still require assessment (Thomas et al., 2002).

Effectiveness as a Food Preservative

In a study examining the effectiveness of APP as a food preservative, it was found that APP at a concentration of 2000 mg kg-1 prevented various bacteria from reaching significant growth levels in chilled chicken soup for more than 60 days. However, its effectiveness varied in different food types, with reduced efficacy in chilled cooked meat systems and ineffectiveness in raw meat. Notably, APP was less effective against Listeria monocytogenes and showed no activity against yeasts like Saccharomyces cerevisiae. The study highlighted that a minimum of 2000 mg kg-1 APP is necessary for antibacterial efficacy in food, though this might be complemented by low-temperature storage (Thomas et al., 2004).

Chemical Synthesis and Production

Research has also focused on the chemical synthesis of APP. A study demonstrated the synthesis of APP from 1,5-anhydro-D-fructose in a three-step process with an overall yield of 36%. This synthesis approach provides a basis for the efficient production of APP (Andreassen & Lundt, 2006). Another study described the synthesis of APP in eight steps from D-glucose, highlighting the chemical pathways to generate APP from basic sugar compounds (Andersen, Jensen, & Yu, 2002).

Antioxidative Properties

APP derived from heat treatment exhibits significant radical-scavenger activity, which is substantially stronger than 1,5-anhydro-D-fructose. This property points to its potential use in prolonging the antioxidative action of food preparations containing 1,5-anhydro-D-fructose. Efficient production of APP can be achieved through heat treatment, and it has been produced in foods like truffles and red seaweed Gracilaria verrucosa during cooking processes (Yoshinaga et al., 2005).

Antibrowning Effects in Agricultural Products

APP has demonstrated antibrowning effects comparable to kojic acid in various agricultural products such as apples, pears, potatoes, lettuce, and different types of green tea. This efficacy, in a concentration range of 300 to 500 ppm, is due to its inhibition of plant polyphenol oxidase and its ability to decolor quinones. These properties make APP a potential antibrowning agent for use in the food industry (Yuan et al., 2005).

properties

CAS RN

68732-99-0

Product Name

ascopyrone P

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

(2S)-5-hydroxy-2-(hydroxymethyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h3-4,7,9H,1-2H2/t4-/m0/s1

InChI Key

ZXCYXCIWKAILMP-BYPYZUCNSA-N

Isomeric SMILES

C1[C@H](OC=C(C1=O)O)CO

SMILES

C1C(OC=C(C1=O)O)CO

Canonical SMILES

C1C(OC=C(C1=O)O)CO

synonyms

ascopyrone P

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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